molecular formula C9H12O2 B8716105 2,2-Trimethylenehex-4-ynoic acid CAS No. 89056-27-9

2,2-Trimethylenehex-4-ynoic acid

Cat. No. B8716105
Key on ui cas rn: 89056-27-9
M. Wt: 152.19 g/mol
InChI Key: JPXHMRALTINDNM-UHFFFAOYSA-N
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Patent
US05124343

Procedure details

At -30° C., 265 ml of 1.66-molar butyllithium solution in hexane is added to a solution of 44.52 g of diisopropylamine in 200 ml of tetrahydrofuran, and thereafter 20.02 g of cyclohexanecarboxylic acid is added thereto. The mixture is stirred for 30 minutes at -10° C. and then 31.92 g of 1-bromo-2-butyne is added dropwise and the mixture is agitated for 16 hours at 25° C. whereupon it is poured on 600 ml of ice water. After acidifying with 2N hydrochloric acid to pH 4, the mixture is extracted with ether, the extract is washed with brine, dried over magnesium sulfate, and the the evaporated under vacuum. The residue is purified by distillation, thus obtaining 18 g of 2,2-trimethylenehex-4-ynoic acid (bp 140° C.-143° C., 15 torr).
Quantity
265 mL
Type
reactant
Reaction Step One
Quantity
44.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.02 g
Type
reactant
Reaction Step Two
Quantity
31.92 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].C(NC(C)C)(C)C.[CH:13]1([C:19]([OH:21])=[O:20])[CH2:18][CH2:17][CH2:16]CC1.BrCC#CC.Cl>CCCCCC.O1CCCC1>[CH3:4][C:3]#[C:2][CH2:1][C:13]1([C:19]([OH:21])=[O:20])[CH2:16][CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
265 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
44.52 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20.02 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Step Three
Name
Quantity
31.92 g
Type
reactant
Smiles
BrCC#CC
Step Four
Name
ice water
Quantity
600 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes at -10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is agitated for 16 hours at 25° C. whereupon it
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
WASH
Type
WASH
Details
the extract is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the the evaporated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue is purified by distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC#CCC1(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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